

physical and spectral data of 1-Octanol-d2-1

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Octanol-d2-1*

Cat. No.: *B12375549*

[Get Quote](#)

An In-depth Technical Guide to the Physical and Spectral Data of 1-Octanol-1,1-d2

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and spectral characteristics of isotopically labeled compounds is paramount. This guide provides a detailed overview of 1-Octanol-1,1-d2, a deuterated form of 1-Octanol. The inclusion of deuterium at the C-1 position makes it a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in mass spectrometry-based analyses.

[1]

Physical Properties

1-Octanol-1,1-d2 is a colorless liquid.[2] It is a saturated fatty alcohol where two hydrogen atoms at the C-1 position are replaced with deuterium.[1] This isotopic substitution leads to a slight increase in its molecular weight compared to its non-deuterated counterpart, 1-octanol.[3] [4] Like 1-octanol, it is sparingly soluble in water but miscible with many organic solvents.[2][5]

Property	Value
Molecular Formula	C ₈ H ₁₆ D ₂ O
Molecular Weight	132.24 g/mol [3]
Appearance	Clear, colorless liquid [2]
Boiling Point	~195 °C (estimated, similar to 1-octanol) [4][6]
Melting Point	~-16 °C (estimated, similar to 1-octanol) [4][6]
Density	~0.83 g/cm ³ at 20 °C (estimated, similar to 1-octanol) [4]
Solubility in Water	0.3 g/L at 20 °C (for 1-octanol) [4]
IUPAC Name	1,1-dideuterooctan-1-ol [3]
Synonyms	1-Octanol-d2, n-Octyl-1,1-d2 Alcohol [3]

Spectral Data

The following sections detail the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data for 1-Octanol-1,1-d2.

Mass Spectrometry (MS)

The mass spectrum of 1-Octanol-1,1-d2 will exhibit a molecular ion peak (M⁺) at m/z 132, corresponding to its molecular weight.[\[3\]](#) The fragmentation pattern will be similar to that of 1-octanol, with characteristic shifts in fragment masses due to the presence of deuterium. The base peak for 1-octanol is often observed at m/z 56, resulting from the loss of water and subsequent rearrangement.[\[7\]](#) For the deuterated compound, fragments containing the C-1 position will be heavier by two mass units.

Technique	Key Features
Electron Ionization (EI-MS)	Molecular ion (M ⁺) peak at m/z 132.
Fragments containing the C-1 position will be shifted by +2 m/z compared to 1-octanol.	

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 1-Octanol-1,1-d2 are significantly different from those of 1-octanol, primarily due to the deuterium substitution at the C-1 position.

¹H NMR: The characteristic triplet corresponding to the -CH₂OH protons at approximately 3.6 ppm in 1-octanol is absent in the spectrum of 1-Octanol-1,1-d2.[8] The remaining signals for the other methylene and the methyl groups of the alkyl chain will be present.

¹³C NMR: The carbon at the C-1 position will exhibit a triplet in the proton-decoupled ¹³C NMR spectrum due to coupling with deuterium (spin I=1). Its chemical shift will be similar to that of the C-1 in 1-octanol, which is around 63 ppm.[9]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity	Assignment
¹ H	0.88	t	-CH ₃
1.2-1.4	m	-(CH ₂) ₅ -	
1.57	m	-CH ₂ -CH ₂ -CD ₂ -	
3.6 (absent)	-	-CD ₂ OH	
¹³ C	14.1	C-8	
22.7	C-7		
25.7	C-3		
29.3	C-4, C-5		
31.8	C-6		
32.8	C-2		
~63	t	C-1 (-CD ₂ OH)	

Note: The ¹H and ¹³C NMR chemical shifts are based on typical values for 1-octanol and may vary slightly depending on the solvent and concentration.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. For 1-Octanol-1,1-d2, the key differences compared to 1-octanol arise from the C-D bonds.

Wavenumber (cm ⁻¹)	Vibration	Description
3200-3600	O-H stretch	Broad, strong absorption, characteristic of hydrogen-bonded alcohols. [10] [11]
2850-2960	C-H stretch	Strong absorptions from the methyl and methylene groups. [10]
2100-2250	C-D stretch	Weaker absorptions corresponding to the deuterated methylene group.
1465	C-H bend	Methylene scissoring. [10]
1378	C-H bend	Methyl rocking. [10]
1050-1070	C-O stretch	Strong absorption for the primary alcohol. [11]

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

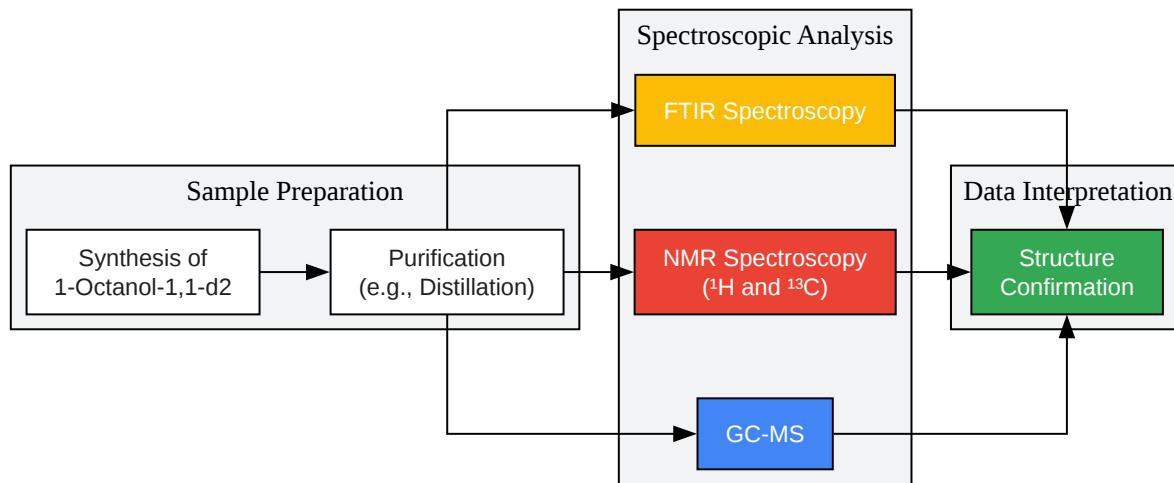
- Sample Preparation: Dilute the 1-Octanol-1,1-d2 sample in a volatile organic solvent such as dichloromethane or methanol.
- Instrumentation: Use a GC-MS system equipped with a capillary column suitable for separating alcohols (e.g., a DB-5 or similar non-polar column).
- GC Conditions:

- Injector Temperature: 250 °C
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 30 to 200.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify the peak corresponding to 1-Octanol-1,1-d2 and analyze its mass spectrum for the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 1-Octanol-1,1-d2 in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data by applying a Fourier transform, phasing, and baseline correction.
 - Integrate the signals to determine the relative number of protons.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

- Process the data similarly to the ^1H spectrum.

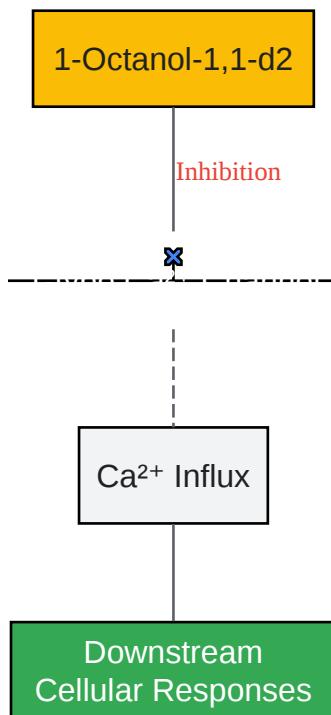

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like 1-Octanol-1,1-d2, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition:
 - Record a background spectrum of the clean salt plates.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis: Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the physical and spectral characterization of 1-Octanol-1,1-d2.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 1-Octanol-1,1-d2.

Signaling Pathway Inhibition

1-Octanol has been identified as an inhibitor of T-type calcium channels.^{[1][12]} Deuterium labeling in 1-Octanol-1,1-d2 is not expected to alter this biological activity significantly, making it a useful tool for studying the mechanism of action and metabolic fate of this inhibitor.

[Click to download full resolution via product page](#)

Caption: Inhibition of T-type calcium channels by 1-Octanol-1,1-d2, leading to a reduction in calcium influx.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Octanol-1,1-D2 | C8H18O | CID 12215305 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Octanol - Wikipedia [en.wikipedia.org]
- 5. chembk.com [chembk.com]
- 6. 1-Octanol [quicknode.quicknode-ipfs.com]

- 7. 1-Octanol(111-87-5) MS spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. bmse000970 1-Octanol at BMRB [bmrbi.io]
- 10. Professional Dibasic Alcohol,Dibasic Acid Supply [dibasicchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [physical and spectral data of 1-Octanol-d2-1]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12375549#physical-and-spectral-data-of-1-octanol-d2-1\]](https://www.benchchem.com/product/b12375549#physical-and-spectral-data-of-1-octanol-d2-1)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com